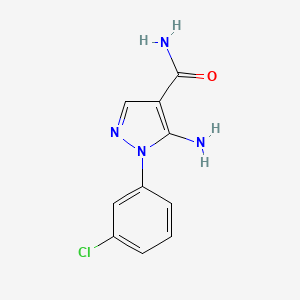

5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide

Description

Propriétés

IUPAC Name |

5-amino-1-(3-chlorophenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-6-2-1-3-7(4-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZHZDJZVBEJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368961 | |

| Record name | 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657600 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50427-78-6 | |

| Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50427-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclocondensation of Hydrazine Derivatives

The most common approach involves a two-step synthesis starting with cyclocondensation to form the pyrazole core, followed by functionalization of the carboxamide group.

Step 1: Formation of 5-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile

A mixture of 3-chlorophenylhydrazine hydrochloride (0.025 mol) and ethoxymethylenemalononitrile (0.025 mol) in ethanol is refluxed for 3–24 hours under basic conditions (pH 7–8 adjusted with NaOH). The intermediate nitrile derivative precipitates upon cooling and is purified via recrystallization from acetone/hexane, yielding a colorless solid (mp: 185–187°C).

Step 2: Hydrolysis to Carboxamide

The nitrile intermediate is hydrolyzed using concentrated sulfuric acid at room temperature for 1 hour. The reaction mixture is neutralized with ammonium hydroxide, yielding the carboxamide as a cream-colored crystalline solid (mp: 205–206°C after recrystallization).

Key Data:

| Step | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Ethoxymethylenemalononitrile, NaOH/EtOH | Reflux, 3–24 hr | 70–85% | >95% |

| 2 | H₂SO₄, NH₄OH | RT, 1 hr | 65–75% | >98% |

One-Pot Synthesis via Coupling Reactions

An alternative method employs coupling agents to directly introduce the carboxamide group. A solution of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid (1 mmol) in DMF is treated with EDCI (1 mmol) and HOBt (1 mmol) at 0°C. After 30 minutes, ammonium chloride (1.2 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The product is extracted with chloroform and purified via column chromatography (PE:EA = 8:1), achieving a yield of 60–68%.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Industrial-Scale Production

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Cyclocondensation | High purity, simple purification | Long reaction times | Lab to pilot |

| One-Pot Coupling | Shorter synthesis time | Lower yields | Lab-scale |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | Small-scale |

| Continuous Flow | Scalable, consistent quality | High initial investment | Industrial |

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Phenyl derivatives of the compound.

Substitution: Hydroxyl or alkyl derivatives of the compound.

Applications De Recherche Scientifique

5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

- 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbohydrazide

- (5-amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone

Uniqueness

5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties

Activité Biologique

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C10H9ClN4O

- Molecular Weight : 232.66 g/mol

- IUPAC Name : this compound

This structure features a pyrazole ring, which is known for its ability to interact with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to:

- Inhibit Enzymatic Activity : The compound can inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. For instance, it has been reported to exhibit significant growth inhibition across various cancer cell lines.

- Antimicrobial Activity : Research indicates that this compound may also possess antimicrobial properties, making it a candidate for further investigation in the treatment of infectious diseases .

Anticancer Properties

A series of studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies demonstrated that this compound could induce apoptosis in cancer cells by disrupting the cell cycle. For example, it was shown to arrest the cell cycle in the G2/M phase, leading to increased apoptosis rates .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| RFX 393 | 11.70 | CDK2/TRKA inhibition |

| A549 | 5.33 | EGFR pathway interference |

| MCF-7 | 3.67 | Pro-apoptotic effects |

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity:

- In Vitro Efficacy : Studies have shown that it exhibits significant antibacterial activity against various pathogens, supporting its potential use in treating infections .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on renal carcinoma cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through a mechanism involving cell cycle arrest.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against a panel of bacterial strains. It demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Its mechanisms of action involve enzyme inhibition and modulation of cellular pathways, making it a valuable candidate for further drug development.

Future research should focus on:

- Clinical Trials : To assess safety and efficacy in humans.

- Structural Modifications : To enhance potency and selectivity.

- Broader Biological Testing : Including anti-inflammatory and neuroprotective effects.

Q & A

Q. What is the optimal synthetic route for 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide in laboratory settings?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Cyclocondensation : React ethyl acetoacetate with 3-chloroaniline derivatives (e.g., 3-chlorophenylhydrazine) and DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the pyrazole ester intermediate .

Hydrolysis : Treat the ester intermediate (e.g., ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate) with a strong base (e.g., NaOH) to yield the carboxylic acid derivative .

Amidation : Use coupling reagents like EDCI/HOBt to convert the carboxylic acid to the carboxamide .

Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography.

Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry using - and -NMR, focusing on pyrazole ring proton signals (δ 6.5–8.0 ppm) and carboxamide NH peaks (δ 5.5–6.5 ppm) .

- IR Spectroscopy : Verify the carboxamide C=O stretch (~1650–1680 cm) and NH bending (~1600 cm) .

- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (e.g., [M+H] at m/z 266.06) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (e.g., monoclinic P2/c space group parameters: a = 13.192 Å, b = 8.817 Å, β = 102.42°) .

Q. How can researchers address poor aqueous solubility of this compound in in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or PEG-400 to enhance solubility while maintaining assay compatibility .

- pH Adjustment : Prepare buffered solutions (pH 6.8–7.4) with phosphate or HEPES to stabilize the zwitterionic form .

- Surfactants : Add non-ionic surfactants (e.g., Tween-80) at 0.01–0.1% to improve dispersion .

Validation : Confirm solubility via UV-Vis spectroscopy or HPLC, ensuring no aggregation occurs at working concentrations.

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro enzymatic inhibition data and cellular activity for this compound?

Methodological Answer:

- Orthogonal Assays : Compare biochemical enzyme inhibition (e.g., fluorogenic substrate assays) with cellular target engagement (e.g., CETSA or thermal shift assays) .

- Membrane Permeability : Measure logP (e.g., calculated logP = 2.1) and use PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive diffusion barriers .

- Metabolite Screening : Perform LC-MS/MS to identify active metabolites that may contribute to cellular effects .

Q. How do substituents on the pyrazole core influence the compound's interaction with biological targets (e.g., carbonic anhydrase)?

Methodological Answer:

-

Structure-Activity Relationship (SAR) :

Substituent Position Effect on IC (nM) Source 3-Cl Phenyl IC = 12.3 ± 1.2 4-F Phenyl IC = 8.7 ± 0.9 - Computational Docking : Use AutoDock Vina to model interactions (e.g., halogen bonding between 3-Cl and Thr199 in carbonic anhydrase IX) .

Key Insight : Electron-withdrawing groups (e.g., Cl, F) enhance binding affinity by stabilizing active-site interactions .

- Computational Docking : Use AutoDock Vina to model interactions (e.g., halogen bonding between 3-Cl and Thr199 in carbonic anhydrase IX) .

Q. What crystallographic parameters are critical for determining the 3D structure of this compound derivatives?

Methodological Answer:

Q. What experimental approaches are used to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.